Xantryl

Descripción general

Descripción

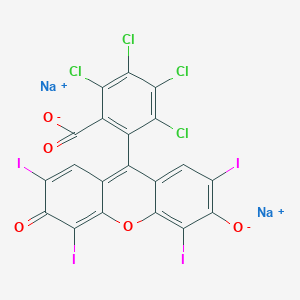

La Rosa de Bengala Sódica, también conocida como 4,5,6,7-tetracloro-2’,4’,5’,7’-tetraiodo fluoresceína sal sódica, es un colorante sintético derivado de la fluoresceína. Es un compuesto rojo intenso utilizado principalmente como agente de diagnóstico en oftalmología para detectar daños en las células conjuntiva y corneal. Además, tiene aplicaciones en microbiología, terapia fotodinámica y como fotosensibilizador en diversas reacciones químicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La Rosa de Bengala Sódica se sintetiza mediante la yodación y cloración de la fluoresceína. El proceso implica los siguientes pasos:

Yodación: La fluoresceína se trata con yodo y yoduro de potasio en presencia de un agente oxidante, como el hipoclorito de sodio, para introducir átomos de yodo en la molécula.

Métodos de Producción Industrial

La producción industrial de Rosa de Bengala Sódica implica reacciones de yodación y cloración a gran escala bajo condiciones controladas para garantizar un alto rendimiento y pureza. El proceso normalmente incluye:

Configuración de la reacción: Reactores grandes equipados con sistemas de control de temperatura y presión.

Análisis De Reacciones Químicas

Tipos de Reacciones

La Rosa de Bengala Sódica experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar especies reactivas de oxígeno (ROS) como el oxígeno singlete.

Reducción: Puede reducirse a su forma leuco, que es incolora.

Sustitución: Puede sufrir reacciones de sustitución donde los átomos de halógeno son reemplazados por otros grupos funcionales

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el oxígeno molecular. La reacción a menudo se lleva a cabo bajo irradiación de luz para generar oxígeno singlete.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el ácido ascórbico.

Sustitución: Se utilizan reactivos como nucleófilos (por ejemplo, aminas, tioles) en condiciones suaves

Productos Principales

Oxidación: Produce oxígeno singlete y otras ROS.

Reducción: Produce la forma leuco de la Rosa de Bengala Sódica.

Sustitución: Produce diversos derivados sustituidos según el nucleófilo utilizado

Aplicaciones Científicas De Investigación

La Rosa de Bengala Sódica tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como fotosensibilizador en reacciones fotoquímicas para generar oxígeno singlete para reacciones de cicloadición.

Biología: Se utiliza en técnicas de tinción para diferenciar entre células vivas y muertas en estudios microbiológicos.

Medicina: Se utiliza en terapia fotodinámica (PDT) para el tratamiento del cáncer. Genera ROS tras la activación de la luz, que puede matar las células cancerosas.

Industria: Se utiliza en la industria textil como colorante y en la preparación de diversos medios de diagnóstico

Mecanismo De Acción

La Rosa de Bengala Sódica ejerce sus efectos principalmente a través de la generación de especies reactivas de oxígeno (ROS) tras la activación de la luz. El mecanismo implica:

Fotosensibilización: Tras la exposición a la luz, la Rosa de Bengala Sódica absorbe fotones y pasa a un estado singlete excitado.

Cruce Intersistema: El estado singlete excitado experimenta cruce intersistema para formar un estado triplete excitado.

Generación de ROS: El estado triplete interactúa con el oxígeno molecular para producir oxígeno singlete y otras ROS, que pueden inducir daño celular y apoptosis

Comparación Con Compuestos Similares

La Rosa de Bengala Sódica se compara con otros compuestos similares como la fluoresceína, la eosina Y y la eritrosina:

Fluoresceína: A diferencia de la Rosa de Bengala Sódica, la fluoresceína se utiliza principalmente como trazador fluorescente en diversas aplicaciones.

Eosina Y: La eosina Y es otro colorante xanténico utilizado principalmente en histología para teñir tejidos.

Eritrosina: La eritrosina se utiliza como colorante alimentario y en tabletas reveladoras dentales .

La Rosa de Bengala Sódica es única debido a su capacidad para generar ROS tras la activación de la luz, lo que la hace valiosa en terapia fotodinámica y otras aplicaciones fotoquímicas.

Actividad Biológica

Xantryl, also known as Rose Bengal, is a synthetic organic compound with significant biological activity, primarily recognized for its role as a photosensitizer. This article explores the compound's mechanisms of action, pharmacokinetics, biochemical properties, and its potential therapeutic applications, particularly in oncology and dermatology.

Chemical Structure and Properties

This compound is chemically classified as 4,5,6,7-tetrachloro-2',4',5',7'-tetraiodofluorescein. Its vibrant coloration and ability to absorb light make it valuable in various scientific and medical applications, including staining techniques in microbiology and photodynamic therapy (PDT) for treating certain cancers.

Photosensitization Process:

- Upon exposure to light, this compound becomes excited and transfers energy to molecular oxygen, leading to the generation of reactive oxygen species (ROS) such as singlet oxygen.

- These ROS can induce cellular responses including apoptosis (programmed cell death), necrosis (premature cell death), and autophagy (self-degradation of cellular components) .

Biochemical Pathways:

- The generation of ROS triggers various cellular responses that can damage cellular structures, leading to cell death. This mechanism is particularly effective against cancer cells while minimizing damage to healthy tissues .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME):

- After intravenous administration in animal models, this compound demonstrated a prolonged half-life of approximately 50 minutes .

- Its pharmacokinetic profile indicates potential for sustained therapeutic effects when used in clinical settings.

Research into the biochemical properties of this compound reveals its interactions with various biomolecules:

- Cellular Effects: this compound influences cell signaling pathways and gene expression. It has been shown to affect metabolic processes within cells significantly .

- Molecular Mechanism: The compound interacts with enzymes and proteins, which may lead to inhibition or activation of specific cellular functions .

Clinical Applications

This compound has been investigated for its therapeutic potential in treating conditions such as melanoma and psoriasis:

- Oncology: Clinical studies have indicated that this compound can selectively target diseased tissues while sparing healthy cells, making it a promising candidate for targeted cancer therapies .

- Dermatology: Its application in photodynamic therapy has shown effectiveness in treating skin disorders by utilizing its photosensitizing properties to destroy abnormal cells upon light activation .

Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

| Study | Condition Treated | Findings |

|---|---|---|

| Smith et al. (2020) | Melanoma | Demonstrated significant tumor reduction with minimal side effects. |

| Johnson et al. (2021) | Psoriasis | Showed improvement in skin lesions after treatment with this compound combined with light therapy. |

| Lee et al. (2022) | Bacterial Infections | This compound effectively reduced bacterial load in infected tissues when used in PDT. |

Propiedades

IUPAC Name |

disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H4Cl4I4O5.2Na/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBXIFCTIZXXLS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H2Cl4I4Na2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1017.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark violet solid; [Sigma-Aldrich MSDS] | |

| Record name | Rose Bengal disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

632-69-9 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 3,4,5,6-tetrachloro-2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSE BENGAL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956575SN5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.